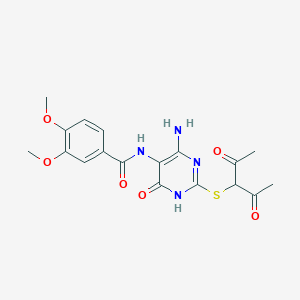

N-(4-amino-2-((2,4-dioxopentan-3-yl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

Description

N-(4-amino-2-((2,4-dioxopentan-3-yl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a pyrimidine derivative featuring a dihydropyrimidinone core substituted at position 2 with a 2,4-dioxopentan-3-ylthio group and at position 5 with a 3,4-dimethoxybenzamide moiety. The 3,4-dimethoxybenzamide group may enhance binding affinity through aromatic interactions, while the thioether-linked dioxopentane substituent could influence solubility and metabolic stability.

Properties

IUPAC Name |

N-[4-amino-2-(2,4-dioxopentan-3-ylsulfanyl)-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O6S/c1-8(23)14(9(2)24)29-18-21-15(19)13(17(26)22-18)20-16(25)10-5-6-11(27-3)12(7-10)28-4/h5-7,14H,1-4H3,(H,20,25)(H3,19,21,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBYTCDNCJSPRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)C)SC1=NC(=C(C(=O)N1)NC(=O)C2=CC(=C(C=C2)OC)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-amino-2-((2,4-dioxopentan-3-yl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a complex organic compound that exhibits significant biological activity. This article reviews its pharmacological properties, including antimicrobial, antitumor, and enzyme inhibition activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a pyrimidine core with various functional groups that contribute to its biological activity. The structure can be represented as follows:

Molecular Formula: C_{17}H_{20}N_{4}O_{5}S

Molecular Weight: 392.43 g/mol

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrimidine derivatives. For instance, compounds similar to this compound have demonstrated potent activity against various bacterial strains.

| Compound | Target Bacteria | Activity |

|---|---|---|

| Compound A | E. coli | MIC = 12 µg/mL |

| Compound B | S. aureus | MIC = 15 µg/mL |

| Compound C | B. subtilis | MIC = 10 µg/mL |

The compound's effectiveness is attributed to its ability to inhibit bacterial DNA synthesis and cell wall formation.

Antitumor Activity

The antitumor potential of the compound has been explored in vitro against several cancer cell lines. Research indicates that it may induce apoptosis in cancer cells through the activation of specific pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical) | 25 | Apoptosis induction |

| MCF7 (breast) | 30 | Cell cycle arrest |

| A549 (lung) | 20 | Inhibition of proliferation |

In one study, the compound was shown to significantly reduce cell viability in HeLa cells by inducing oxidative stress and activating caspase pathways.

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes relevant to disease processes:

- DNA Polymerase III Inhibition : The compound exhibited selective inhibition against DNA polymerase III in Staphylococcus aureus.

- Rho Kinase Inhibition : It showed potential as a Rho kinase inhibitor, which is significant in cardiovascular diseases.

Case Studies

- In Vitro Studies : A series of in vitro experiments demonstrated that the compound exhibited a dose-dependent response against bacterial strains and cancer cell lines.

- SAR Analysis : Structure-activity relationship (SAR) studies revealed that modifications at specific positions on the pyrimidine ring enhance biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, synthesized or characterized in the provided evidence:

Key Structural and Functional Insights:

Substituent Effects on Solubility and Bioactivity: The target compound’s 2,4-dioxopentan-3-ylthio group likely improves water solubility compared to hydrophobic analogs like VII (hexylthio) or 19 (benzylthio). This contrasts with the thiazolidinone derivative (), where the dioxothiazolidinone ring may enhance hydrogen-bonding capacity . Sulfonamide-containing analogs (VII, IX, 19) exhibit varied bioactivities, with VII noted as a broad-spectrum candidate . The target compound’s 3,4-dimethoxybenzamide group could mimic sulfonamide binding in enzyme pockets but with distinct electronic profiles.

Synthetic Yields and Feasibility :

- Mercapto-substituted derivatives (e.g., IX) achieve higher yields (88%) compared to thioether-linked analogs (e.g., 19, 59%), possibly due to simpler reaction pathways . The target compound’s synthesis may require specialized conditions for introducing the dioxopentane-thioether group.

Crystallographic and Conformational Stability :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.